5,6,7,8-Tetrahydroquinoxaline 1-oxide
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Overview
Description
5,6,7,8-Tetrahydroquinoxaline 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O It is a derivative of quinoxaline, where the benzene ring is fully hydrogenated, and an oxygen atom is bonded to the nitrogen at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroquinoxaline 1-oxide can be synthesized through the condensation of alicyclic α, β-diketone with an α, β-diamine . Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoxaline compound.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline 1,4-dioxide derivatives.
Reduction: Quinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoxaline 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific receptors in the body.
Industry: It is used in the production of certain polymers and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroquinoxaline 1-oxide exerts its effects involves its interaction with specific molecular targets. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on these receptors, thereby affecting smooth muscle contractions . This mechanism is crucial for its potential application in male contraception.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the hydrogenation of the benzene ring and the oxygen atom at the 1-position.
5,6,7,8-Tetrahydroquinoxaline: Similar structure but without the oxygen atom at the 1-position.
Quinoxaline 1,4-dioxide: An oxidized form of quinoxaline with two oxygen atoms bonded to the nitrogen atoms.
Uniqueness
5,6,7,8-Tetrahydroquinoxaline 1-oxide is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to act as a P2X1-purinoceptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZHEGVKXVZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C=CN=C2C1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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